

Application Notes and Protocols: Insulin Aspart in Closed-Loop Insulin Delivery Systems

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Compound of Interest

Compound Name: *Insulin Aspart*

Cat. No.: *B240875*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Insulin Aspart** and its faster-acting formulation (Faster Aspart, Fiasp®) in closed-loop insulin delivery systems, also known as artificial pancreas systems. The notes include a summary of key clinical trial data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this field.

Introduction

Closed-loop insulin delivery systems represent a significant advancement in the management of type 1 diabetes. These systems integrate a continuous glucose monitor (CGM), an insulin pump, and a control algorithm to automate insulin delivery, thereby reducing the burden of diabetes management and improving glycemic control. The choice of insulin is a critical component of these systems, with faster-acting insulins offering the potential for more responsive and effective glucose control, particularly around mealtimes. **Insulin Aspart**, a rapid-acting insulin analog, and its faster-acting formulation, have been extensively studied in this context.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical trials comparing faster-acting **Insulin Aspart** (Faster Aspart) with standard **Insulin Aspart** in various closed-loop systems.

Table 1: Glycemic Control in Adults with Type 1 Diabetes

Study / System	Insulin Formulation	Time in Range (TIR) 70-180 mg/dL (%)	Time Below Range (TBR) <70 mg/dL (%)	Mean Glucose (mg/dL)	HbA1c (%)
Bionic Pancreas (BP-F vs. SC) [1][2]	Faster Aspart (BP-F)	Increased by 14% (3.4 h/day) vs. SC	Non-inferior to SC	Reduced by 18 mg/dL vs. SC	7.1 (from 7.8)
Standard Care (SC)	Baseline	Baseline	Baseline	7.5 (from 7.6)	
Bionic Pancreas (BP-F vs. BP-A/L) [2]	Faster Aspart (BP-F)	2% greater than BP-A/L	Not specified	-2.0 mg/dL vs. BP-A/L	No difference
Aspart/Lispro (BP-A/L)	Baseline	Not specified	Baseline	No difference	
CamAPS FX [3]	Faster Aspart	75 ± 8	2.4 (median)	8.1 ± 0.8 mmol/L	Not specified
Standard Aspart	75 ± 8	2.9 (median)	8.0 ± 0.8 mmol/L	Not specified	
MiniMed AHCL [4]	Faster Aspart	82.3	Not specified	Not specified	Not specified
Standard Aspart	79.6	Not specified	Not specified	Not specified	
DreaMed GlucoSitter	Faster Aspart	53.8 (overall), 83.9 (overnight)	0.0	Not specified	Not specified
Standard Aspart	58.6 (overall), 88.0 (overnight)	0.0	Not specified	Not specified	

Table 2: Glycemic Control in Type 2 Diabetes

Study / System	Insulin Formulation	Time in Range (TIR) 5.6-10.0 mmol/L (%)	Time Below Range (TBR) <3.5 mmol/L	Mean Glucose	Total Daily Insulin Dose
Fully Closed-Loop	Faster Aspart	No significant difference	1 occurrence	Comparable	Higher (Mean diff: 3.7 U)
Standard Aspart	No significant difference	2 occurrences	Comparable	Baseline	

Experimental Protocols

This section outlines a generalized protocol for a clinical trial evaluating **Insulin Aspart** formulations in a closed-loop system, based on methodologies reported in the literature.

Study Design

A common design is a randomized, double-blind, crossover study. This design allows each participant to serve as their own control, minimizing inter-patient variability.

- Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., Faster Aspart then Standard Aspart, or vice versa).
- Blinding: Both the participants and the study staff are unaware of the insulin type being used during each period to prevent bias.
- Crossover: After a defined treatment period with the first insulin, participants undergo a washout period (if necessary) before switching to the second insulin for the same duration.

Participant Population

- Inclusion Criteria:
 - Adults or children with type 1 diabetes.

- Use of an insulin pump for a specified duration (e.g., >3 months).
- HbA1c within a specified range (e.g., 7.0-10.0%).
- Demonstrated ability to perform diabetes management tasks (e.g., carbohydrate counting, bolusing).
- Exclusion Criteria:
 - History of severe hypoglycemia or diabetic ketoacidosis within a specified period.
 - Pregnancy or breastfeeding.
 - Concomitant use of medications that could affect glucose metabolism.
 - Any condition that, in the investigator's opinion, would compromise the participant's safety or the study's integrity.

Experimental Workflow

- Screening and Enrollment: Potential participants are screened against inclusion/exclusion criteria and provide informed consent.
- Run-in Phase: Participants may undergo a run-in period using their standard insulin pump therapy and a CGM to establish baseline glycemic control and familiarize themselves with the study devices.
- First Intervention Period (e.g., 8 weeks):
 - Participants are initiated on the closed-loop system with one of the randomized insulin formulations.
 - The system is initialized with participant-specific parameters (e.g., body weight).
 - Participants are instructed to live their normal daily lives with unrestricted activity.
 - Data from the CGM, insulin pump, and any event logs (e.g., meals, exercise) are collected continuously.

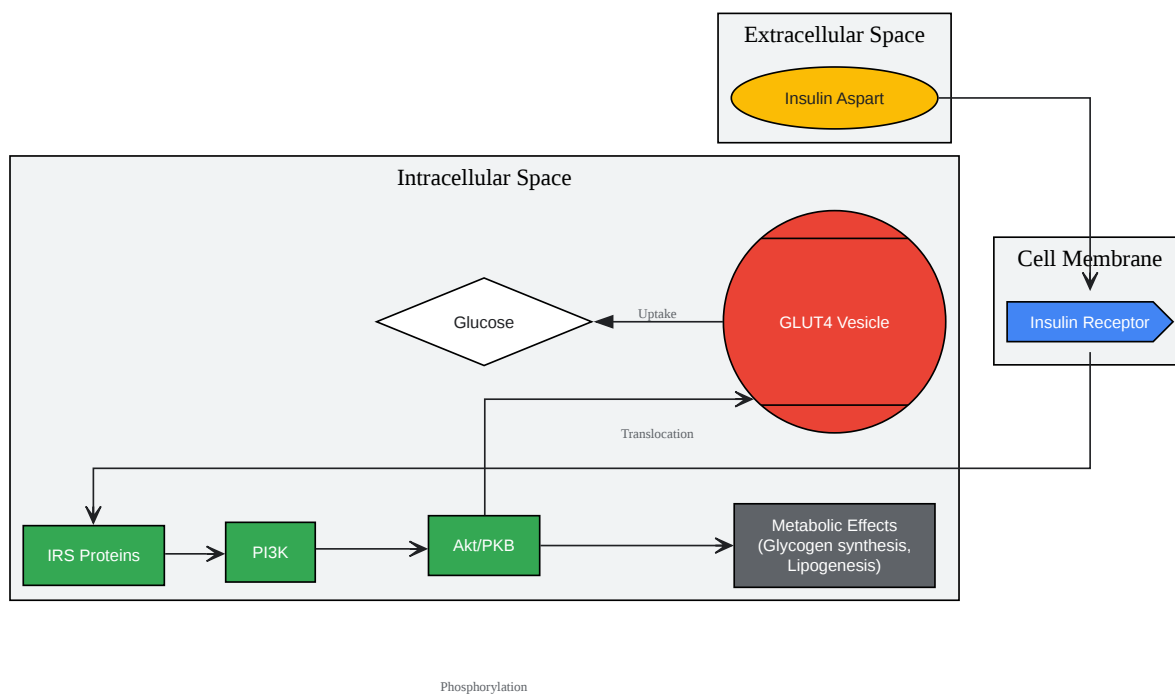
- Washout Period (if applicable): A period where participants may return to their standard therapy to minimize carry-over effects from the previous intervention.
- Second Intervention Period (e.g., 8 weeks):
 - Participants switch to the other insulin formulation and continue on the closed-loop system.
 - Data collection continues as in the first period.
- End of Study: A final visit is conducted to collect safety data and any final outcome measures.

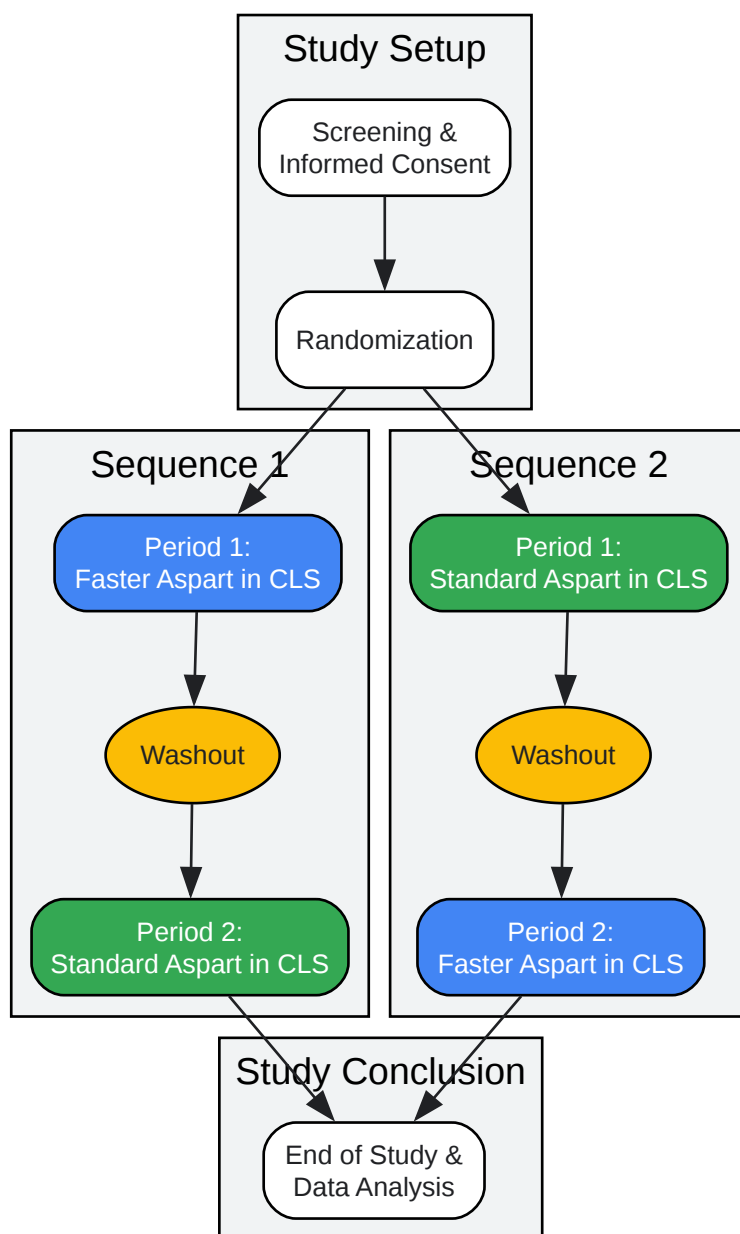
Key Outcome Measures

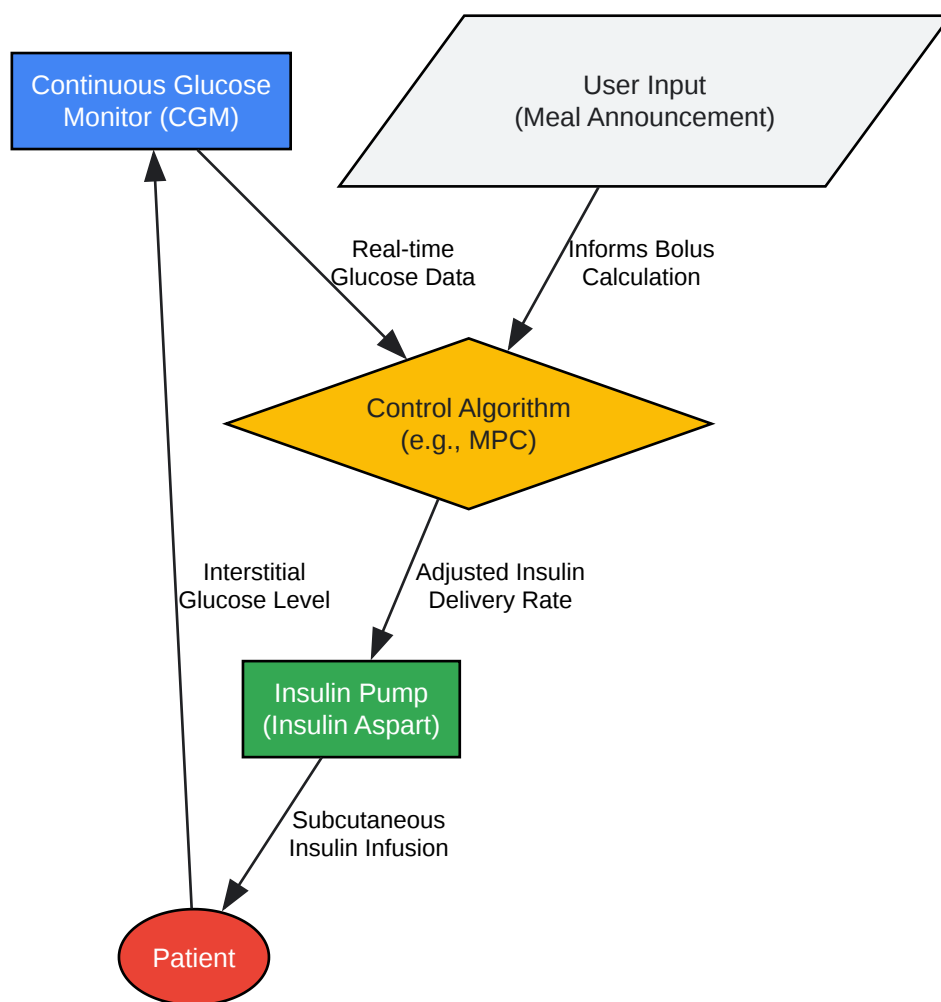
- Primary Endpoint: Often the percentage of time spent in the target glucose range (TIR), typically 70-180 mg/dL (3.9-10.0 mmol/L).
- Secondary Endpoints:
 - Percentage of time spent in hypoglycemia (TBR, <70 mg/dL and <54 mg/dL).
 - Percentage of time spent in hyperglycemia (TAR, >180 mg/dL).
 - Mean sensor glucose.
 - Glycemic variability (e.g., standard deviation or coefficient of variation of glucose).
 - Change in HbA1c from baseline.
 - Total daily insulin dose.
 - Incidence of adverse events, including severe hypoglycemia and diabetic ketoacidosis.

Visualizations

Insulin Signaling Pathway







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